

Kinase Selectivity Profile of PKI-402

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Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

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The table below summarizes the primary kinase targets of **PKI-402** and data from counter-screening panels that assess its selectivity.

Kinase Target	IC ₅₀ Value	Experimental Context (Assay)	Source
PI3K α	2 nM	Cell-free assay	[1]
PI3K α (H1047R Mutant)	3 nM	Cell-free assay	[1] [2]
PI3K α (E545K Mutant)	3 nM	Cell-free assay	[1] [2]
mTOR	3 nM	Cell-free assay	[1]
PI3K β	7 nM	Cell-free assay	[1]
PI3K δ	14 nM	Cell-free assay	[1]
PI3K γ	16 nM	Cell-free assay	[1]
C-Raf	7 μ M	Profiling against 236 human kinases	[1]
B-Raf	7 μ M	Profiling against 236 human kinases	[1]

Kinase Target	IC ₅₀ Value	Experimental Context (Assay)	Source
>50 other kinases	>1 μ M (No significant inhibition)	Kinase panel at 1 μ M concentration	[2]

PKI-402 is described as a **potent, reversible, and ATP-competitive** dual inhibitor [3] [4]. Its ability to potently inhibit common oncogenic mutants of PI3K α (E545K and H1047R) is a key feature for targeting cancers driven by these mutations [1].

Key Differentiators from Alternative Inhibitors

Compared to other inhibitors in its class, **PKI-402**'s primary advantage is its **balanced and equipotent activity against all PI3K isoforms and mTOR simultaneously** [1] [2] [4]. The table below compares its profile with other documented PI3K inhibitors.

Inhibitor Name	Primary Targets	Key Selective Features	Source
PKI-402	Pan-PI3K ($\alpha/\beta/\gamma/\delta$) + mTOR	Single-agent, balanced dual inhibition; potent against PI3K α mutants.	[1] [4]
PI-103	PI3K ($\alpha/\beta/\delta$) + mTOR	Early-generation dual inhibitor; tool compound for research.	[3]
IC-87114	PI3K δ	Highly selective for the delta isoform.	[3]
TGX-221	PI3K β	Selective for the beta isoform.	[3]
IPI-145 (Duvelisib)	PI3K δ , PI3K γ	Inhibits delta and gamma isoforms.	[3]

Experimental Protocols for Selectivity Assessment

The high selectivity of **PKI-402** was confirmed through standardized experimental methods.

Fluorescence Polarization (FP) Kinase Assay

This method was used to determine IC₅₀ values against PI3K isoforms and mutants [1].

- **Reaction Buffer:** 20 mM Hepes, pH 7.5, 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol [1].
- **Substrates:** 20 μM PIP₂ (phosphatidylinositol 4,5-bisphosphate) and 25 μM ATP [1].
- **Procedure:** The kinase reaction is run for 30 minutes at room temperature and stopped with a detection buffer containing a fluorescent probe. After a 2-hour incubation, fluorescence polarization is measured [1].

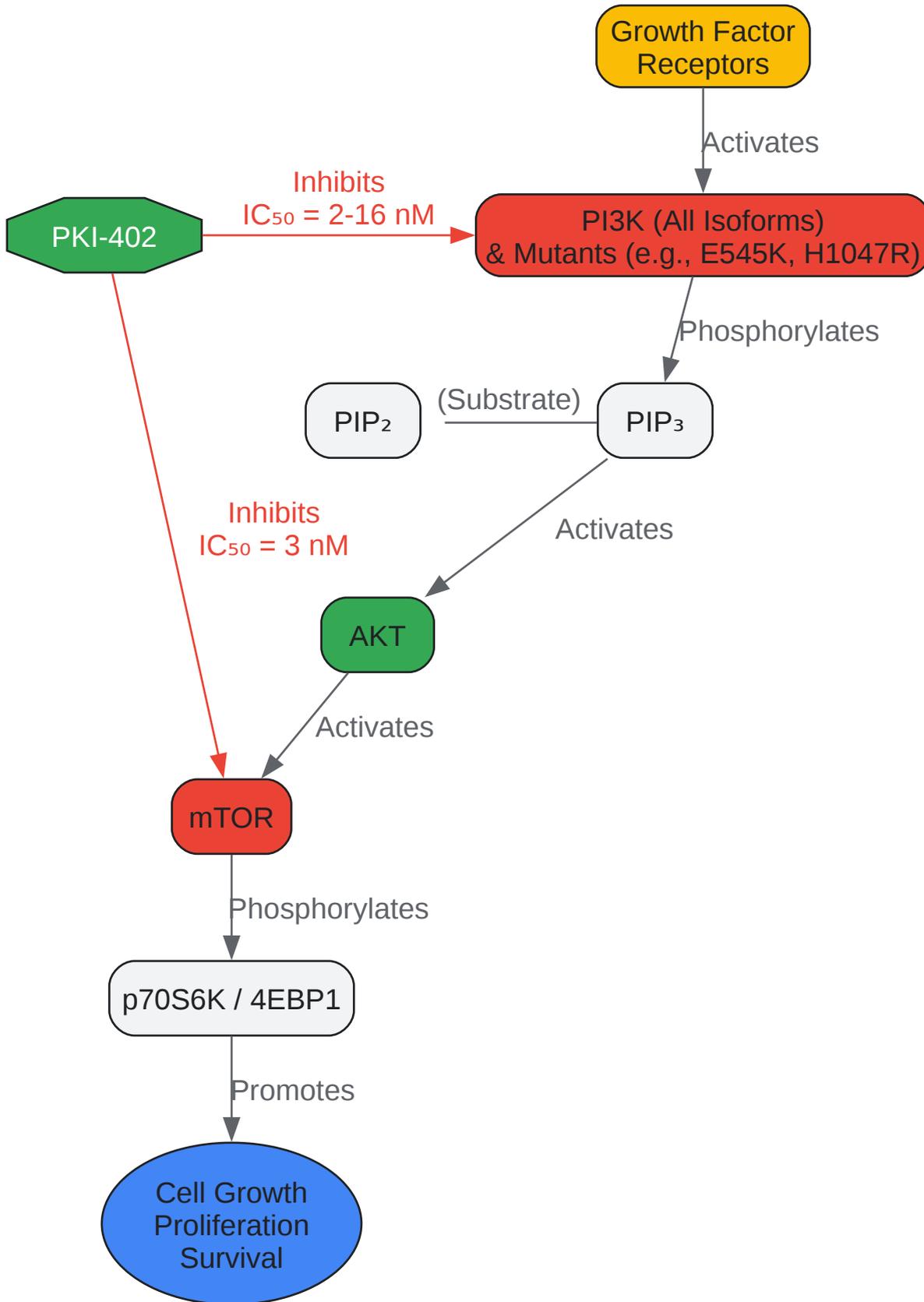
Broad Kinase Panel Screening

PKI-402's selectivity was validated by testing against a panel of **236 human protein kinases** at a concentration of 1 μM for most kinases [1] [2]. It showed **little to no significant inhibitory activity** (IC₅₀ > 10 μM) against the vast majority of these kinases, except for weak activity against C-Raf and B-Raf [1].

Mechanism of Action and Downstream Effects

PKI-402 directly targets the PI3K/AKT/mTOR signaling pathway, and its cellular activity confirms on-target effects. The following diagram illustrates the signaling pathway and the points where **PKI-402** acts.

PKI-402 Inhibits PI3K/AKT/mTOR Signaling



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In cancer cells like ovarian cancer lines SKOV3 and A2780, **PKI-402** induces degradation of the anti-apoptotic protein Mcl-1 through autophagy, promoting apoptosis [5] [6]. The autophagy receptor p62 binds to Mcl-1 via its UBA domain to mediate this degradation [6]. This mechanism offers potential for overcoming chemoresistance.

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To cite this document: Smolecule. [Kinase Selectivity Profile of PKI-402]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548413#pki-402-selectivity-kinase-panel>]

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